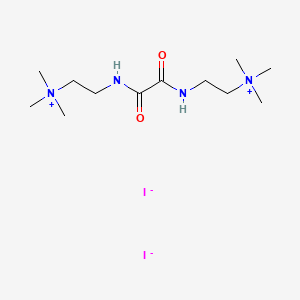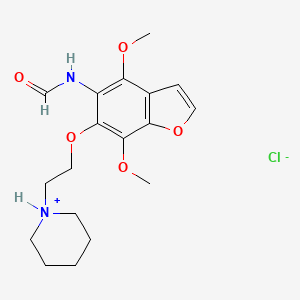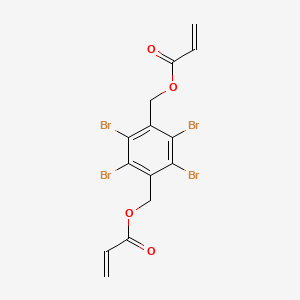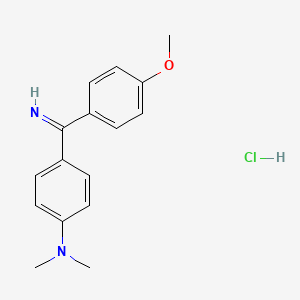
N-(2-(Diethylamino)ethyl)-2-phenylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-diethylaminoethyl)-2-phenylbutanamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with a diethylaminoethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-diethylaminoethyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutanoic acid with N-(2-diethylaminoethyl)amine. The reaction is carried out under anhydrous conditions using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-diethylaminoethyl)-2-phenylbutanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(2-diethylaminoethyl)-2-phenylbutanamide can undergo oxidation reactions, particularly at the diethylaminoethyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: N-(2-diethylaminoethyl)-2-phenylbutanamide can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-2-phenylbutanamide.
Reduction: Formation of N-(2-aminoethyl)-2-phenylbutanamide.
Substitution: Formation of substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-diethylaminoethyl)-2-phenylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Medicine: N-(2-diethylaminoethyl)-2-phenylbutanamide is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-diethylaminoethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, leading to modulation of their activity. The phenyl group may enhance the compound’s binding affinity to these targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- N-(2-diethylaminoethyl)-2-phenylacetamide
- N-(2-diethylaminoethyl)-2-phenylpropionamide
- N-(2-diethylaminoethyl)-2-phenylvaleramide
Comparison: N-(2-diethylaminoethyl)-2-phenylbutanamide is unique due to its specific structural features, such as the butanamide backbone and the diethylaminoethyl substituent. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63224-29-3 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-15(14-10-8-7-9-11-14)16(19)17-12-13-18(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
NDIIVXRJVKIBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
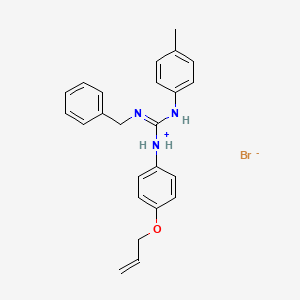
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
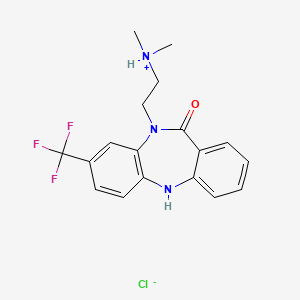
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

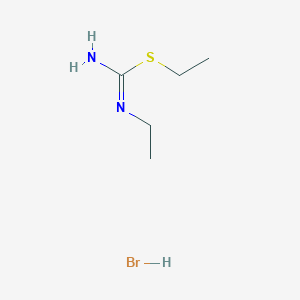
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
